molecular formula C7H9ClN2O3 B14061786 ethyl 2-oxo-1H-pyrimidine-5-carboxylate;hydrochloride

ethyl 2-oxo-1H-pyrimidine-5-carboxylate;hydrochloride

Cat. No.: B14061786
M. Wt: 204.61 g/mol
InChI Key: HVSARXMAKSEFEF-UHFFFAOYSA-N
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Description

Ethyl 2-hydroxypyrimidine-5-carboxylate hydrochloride is a chemical compound with the molecular formula C7H8N2O3·HCl. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-hydroxypyrimidine-5-carboxylate hydrochloride typically involves the reaction of ethyl cyanoacetate with formamide under acidic conditions. The reaction proceeds through a cyclization process to form the pyrimidine ring. The hydrochloride salt is then formed by treating the product with hydrochloric acid.

Industrial Production Methods

Industrial production of ethyl 2-hydroxypyrimidine-5-carboxylate hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is often purified through recrystallization or other suitable methods.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-hydroxypyrimidine-5-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Formation of ethyl 2-oxopyrimidine-5-carboxylate.

    Reduction: Formation of ethyl 2-hydroxypyrimidine-5-carboxylate.

    Substitution: Formation of various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-hydroxypyrimidine-5-carboxylate hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 2-hydroxypyrimidine-5-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and are often the subject of ongoing research.

Comparison with Similar Compounds

Ethyl 2-hydroxypyrimidine-5-carboxylate hydrochloride can be compared with other pyrimidine derivatives, such as:

    Ethyl 2-aminopyrimidine-5-carboxylate: Similar structure but with an amino group instead of a hydroxyl group.

    Ethyl 2-oxopyrimidine-5-carboxylate: Contains a ketone group instead of a hydroxyl group.

    Ethyl 2-thiopyrimidine-5-carboxylate: Contains a thiol group instead of a hydroxyl group.

These compounds share similar chemical properties but differ in their reactivity and biological activities, making ethyl 2-hydroxypyrimidine-5-carboxylate hydrochloride unique in its applications.

Properties

Molecular Formula

C7H9ClN2O3

Molecular Weight

204.61 g/mol

IUPAC Name

ethyl 2-oxo-1H-pyrimidine-5-carboxylate;hydrochloride

InChI

InChI=1S/C7H8N2O3.ClH/c1-2-12-6(10)5-3-8-7(11)9-4-5;/h3-4H,2H2,1H3,(H,8,9,11);1H

InChI Key

HVSARXMAKSEFEF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CNC(=O)N=C1.Cl

Origin of Product

United States

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